

Physicochemical properties of 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde

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Compound of Interest

Compound Name: 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde

Cat. No.: B1343163

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An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde**. This compound is a key building block in medicinal chemistry and materials science, largely owing to the presence of the trifluoromethyl group and the thiazole scaffold. This guide will delve into its structural characteristics, spectral data, and established synthetic protocols, offering valuable insights for researchers engaged in drug discovery and the development of novel chemical entities.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a versatile heterocyclic moiety that is a cornerstone in the development of numerous therapeutic agents.^[1] Its presence in natural products, such as Vitamin B1 (thiamine), underscores its biological importance.^[1] In medicinal chemistry, thiazole derivatives

have demonstrated a wide array of pharmacological activities, including antifungal, antitumor, antiviral, and anti-inflammatory effects.[1][2][3] The incorporation of a trifluoromethylphenyl group onto the thiazole ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making **2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde** a valuable intermediate in drug design.[4]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of **2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde** are summarized below.

Structural and Molecular Data

The foundational characteristics of this compound are detailed in the following table.

| Property | Value | Source(s) |
|--------------------|---|-----------|
| IUPAC Name | 2-(4-trifluoromethylphenyl)-1,3-thiazole-5-carbaldehyde | N/A |
| CAS Number | 447406-52-2, 914348-80-4 | [5][6] |
| Molecular Formula | C ₁₁ H ₆ F ₃ NOS | [7][8][9] |
| Molecular Weight | 257.23 g/mol | [7][8][9] |
| Appearance | Yellow solid | [6] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [8] |

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of the title compound.

Synthesis and Characterization

The synthesis of **2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde** is most commonly achieved through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction

is a robust and widely used method for forming carbon-carbon bonds.

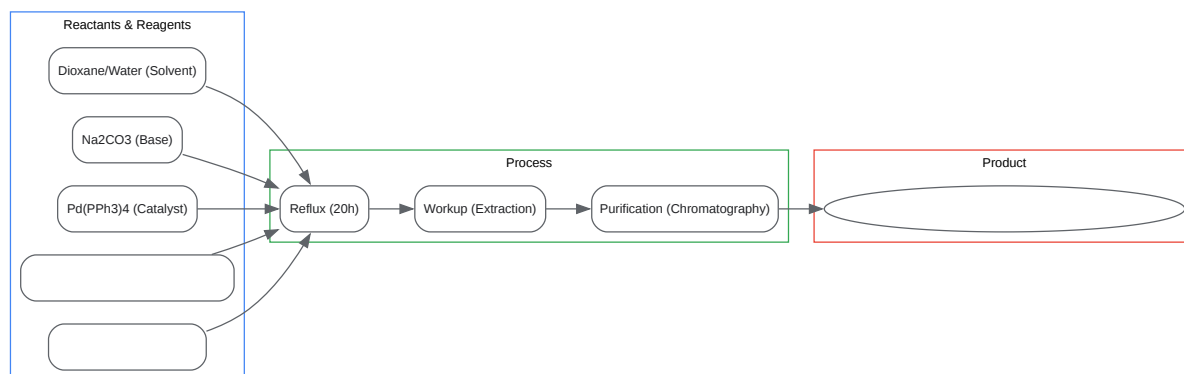
General Synthetic Protocol: Suzuki Coupling

A representative synthetic procedure involves the reaction of 2-bromo-5-formylthiazole with 4-trifluoromethylphenylboronic acid.^[6]

Step-by-Step Methodology:

- **Reaction Setup:** In a suitable reaction vessel, combine 2-bromo-5-formylthiazole (1.0 eq) and 4-trifluoromethylphenylboronic acid (1.0 eq).
- **Solvent and Base:** Add dioxane and an aqueous solution of 2M sodium carbonate (Na_2CO_3).^[6]
- **Catalyst:** Introduce tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) as the catalyst.^[6]
- **Reaction Conditions:** Heat the mixture to reflux and stir for approximately 20 hours.^[6]
- **Workup:** After cooling to room temperature, perform an extraction with ethyl acetate and water. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.^[6]
- **Purification:** Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system to yield the final product as a yellow solid.^[6]

The following diagram illustrates the general workflow of the Suzuki coupling synthesis.



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